molecular formula C18H21FN2O2 B5506525 8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline

8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline

Cat. No. B5506525
M. Wt: 316.4 g/mol
InChI Key: OKLILSSBCDPELV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives involves various strategies, focusing on incorporating the fluoro and piperidinyl groups into the quinoline core. The synthesis might involve multi-step reactions, including the formation of the quinoline nucleus, introduction of the fluoro group at the 8-position, and attachment of the piperidinyl group through a carbonyl linkage. While the exact synthesis details for this compound are not readily available, analogous processes have been described for similar compounds. For example, the synthesis of carbon-14-labelled antibacterial agent "1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid (14C-AM-715)" involved multi-step reactions including labeling with carbon-14 for metabolic studies (Nagatsu & Irikura, 1981).

Scientific Research Applications

Antibacterial Efficacy

Studies have elaborated on the structural features that enhance the antimicrobial effectiveness of quinolones, including 8-fluoro-2-[(3-propoxy-1-piperidinyl)carbonyl]quinoline derivatives. Key structural modifications, such as a halogen at the 8-position and alkylated piperazine at C7, significantly increase serum half-life and potency against Gram-positive bacteria. These modifications aim to optimize the balance between enhancing antibacterial activity and minimizing potential side effects (Domagala, 1994). Additionally, structural modifications focusing on replacing the heterocyclic nitrogen in the side chains have shown to retain high in vitro and in vivo antibacterial activity, indicating the flexibility in modifying the quinolone core while maintaining or enhancing antibacterial properties (Laborde et al., 1993).

properties

IUPAC Name

(8-fluoroquinolin-2-yl)-(3-propoxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-2-11-23-14-6-4-10-21(12-14)18(22)16-9-8-13-5-3-7-15(19)17(13)20-16/h3,5,7-9,14H,2,4,6,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLILSSBCDPELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CCCN(C1)C(=O)C2=NC3=C(C=CC=C3F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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